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Compound of Interest

Compound Name: Pentaerythritol tetraricinoleate

Cat. No.: B1165899 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of

Pentaerythritol Tetraricinoleate (PETR), a complex tetraester with significant applications in

various industrial and pharmaceutical fields. Understanding the structural and chemical

properties of PETR is paramount for its effective utilization, and spectroscopic techniques such

as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and

Mass Spectrometry (MS) are indispensable tools for its characterization. This document

outlines the expected spectral data, detailed experimental protocols for analysis, and logical

workflows for data interpretation.

Pentaerythritol tetraricinoleate is synthesized by the esterification of pentaerythritol with four

molecules of ricinoleic acid. This structure imparts unique properties, including high viscosity,

good lubricity, and biodegradability. The presence of hydroxyl groups on the ricinoleic acid

chains offers potential sites for further chemical modification, making PETR a versatile platform

molecule.

Data Presentation: Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic analysis

of Pentaerythritol Tetraricinoleate. This data is synthesized from the known spectral
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characteristics of its constituent parts, pentaerythritol and ricinoleic acid, and corroborated by

data from analogous pentaerythritol tetraesters, such as pentaerythritol tetraoleate.

Table 1: Predicted ¹H NMR Chemical Shifts for Pentaerythritol Tetraricinoleate

Protons
Predicted Chemical Shift
(δ, ppm)

Multiplicity

Methylene protons of

pentaerythritol (-CH₂-O-C=O)
~4.10 - 4.15 s

Olefinic protons (-CH=CH-) ~5.30 - 5.60 m

Methine proton adjacent to

hydroxyl group (-CH(OH)-)
~3.60 m

Methylene protons adjacent to

the ester carbonyl (-CH₂-C=O)
~2.30 t

Methylene protons adjacent to

the double bond (-CH₂-

CH=CH- and -CH=CH-CH₂-)

~2.00 - 2.20 m

Methylene protons in the alkyl

chain (-(CH₂)n-)
~1.20 - 1.60 m

Terminal methyl protons (-CH₃) ~0.85 - 0.90 t

Table 2: Predicted ¹³C NMR Chemical Shifts for Pentaerythritol Tetraricinoleate
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Carbon Predicted Chemical Shift (δ, ppm)

Ester carbonyl carbon (-C=O) ~173.21

Olefinic carbons (-CH=CH-) ~125.0 - 135.0

Central quaternary carbon of pentaerythritol (-C-

(CH₂O)₄)
~42.0

Methylene carbons of pentaerythritol (-CH₂-O-

C=O)
~62.0

Methine carbon adjacent to hydroxyl group (-

CH(OH)-)
~71.0

Methylene carbons in the alkyl chain (-(CH₂)n-) ~22.0 - 35.0

Terminal methyl carbon (-CH₃) ~14.0

Table 3: Predicted FTIR Absorption Bands for Pentaerythritol Tetraricinoleate

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

O-H Stretch (from hydroxyl

group on ricinoleate)
3200 - 3500 Broad, Medium

C-H Stretch (aliphatic) 2850 - 3010 Strong

C=O Stretch (ester) ~1742 Strong

C=C Stretch (alkene) ~1650 Medium-Weak

C-O Stretch (ester) 1160 - 1240 Strong

Table 4: Predicted Mass Spectrometry Data for Pentaerythritol Tetraricinoleate
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Ion Predicted m/z Notes

[M+Na]⁺ ~1319

Molecular ion with sodium

adduct. The exact mass will

depend on the isotopic

composition.

[M+H]⁺ ~1297 Protonated molecular ion.

Fragment ions Various

Fragmentation will likely occur

at the ester linkages, leading

to the loss of ricinoleate

chains.

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of Pentaerythritol Tetraricinoleate are

provided below. These protocols are based on standard practices for the analysis of large, non-

volatile, and viscous organic molecules.

¹H and ¹³C NMR Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of Pentaerythritol
tetraricinoleate in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is

fully dissolved; gentle warming or vortexing may be applied.

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or

500 MHz instrument.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard single-pulse experiment.

Set the spectral width to cover the range of -2 to 12 ppm.
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Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise

ratio.

Process the data with Fourier transformation, phase correction, and baseline correction.

Use the residual solvent peak (CHCl₃ at 7.26 ppm) for referencing.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the range of 0 to 200 ppm.

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural

abundance and sensitivity of the ¹³C nucleus.

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Sample Preparation: As Pentaerythritol tetraricinoleate is a viscous liquid, ATR is the

preferred method. Place a small drop of the neat sample directly onto the ATR crystal

(e.g., diamond or zinc selenide).

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

The resulting spectrum will be in absorbance units.

Data Analysis: Identify the characteristic absorption bands and compare them with the

expected functional groups.

Electrospray Ionization (ESI)-Mass Spectrometry
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Sample Preparation:

Prepare a stock solution of Pentaerythritol tetraricinoleate in a suitable organic

solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Further dilute the stock solution with the same solvent to a final concentration of 1-10

µg/mL. The addition of a small amount of sodium acetate can enhance the formation of

the [M+Na]⁺ adduct for better sensitivity.

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a time-

of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass measurements.

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10

µL/min).

Acquire the mass spectrum in positive ion mode.

Set the mass range to scan up to m/z 2000 or higher to detect the molecular ion.

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) to confirm the

molecular weight. Analyze the fragmentation pattern to gain further structural information.

Mandatory Visualizations
The following diagrams illustrate the logical workflows for the spectroscopic analysis and

interpretation of Pentaerythritol Tetraricinoleate.
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Experimental workflow for the spectroscopic analysis of Pentaerythritol Tetraricinoleate.

NMR Interpretation FTIR Interpretation Mass Spec Interpretation

Pentaerythritol
Tetraricinoleate Structure

¹H NMR:
- Ester CH₂ (~4.1 ppm)

- Olefinic CH (~5.4 ppm)
- CH(OH) (~3.6 ppm)

predicts

¹³C NMR:
- Ester C=O (~173 ppm)
- Olefinic C (~130 ppm)

- Pentaerythritol C (~42, 62 ppm)

predicts

FTIR:
- Strong C=O stretch (~1742 cm⁻¹)
- Broad O-H stretch (~3400 cm⁻¹)

- Aliphatic C-H stretches

predicts

Mass Spec:
- Molecular Ion Peak [M+Na]⁺
- Fragmentation at ester bonds
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Logical flow for the interpretation of spectroscopic data of Pentaerythritol Tetraricinoleate.

To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic
Analysis of Pentaerythritol Tetraricinoleate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1165899#spectroscopic-analysis-of-pentaerythritol-
tetraricinoleate-nmr-ftir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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